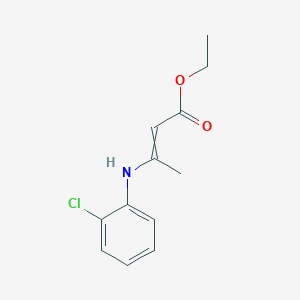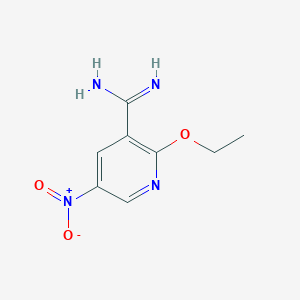
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile is an organic compound that features both aromatic and nitrile functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 4-methoxyaniline with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic Substitution: Reacting 4-methoxyaniline with a halogenated pyridine derivative in the presence of a base.
Condensation Reactions: Using condensation reactions to form the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The nitrile group might play a role in binding to active sites, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenylamino)-2-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring in a different position.
2-(4-Methoxyphenylamino)-2-(pyridin-4-yl)propanenitrile: Another positional isomer.
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)butanenitrile: Similar but with an extended carbon chain.
Uniqueness
The specific positioning of the methoxy and pyridine groups in 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile may confer unique properties in terms of reactivity and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C15H15N3O/c1-15(11-16,12-4-3-9-17-10-12)18-13-5-7-14(19-2)8-6-13/h3-10,18H,1-2H3 |
Clave InChI |
TWQJOAHEAVKIFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1=CN=CC=C1)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


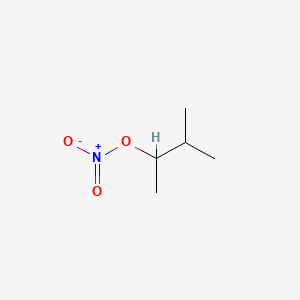
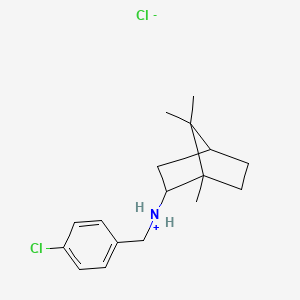

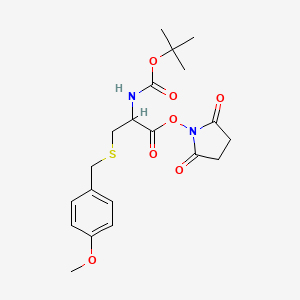

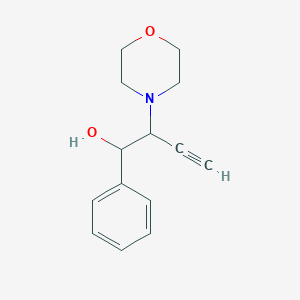
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
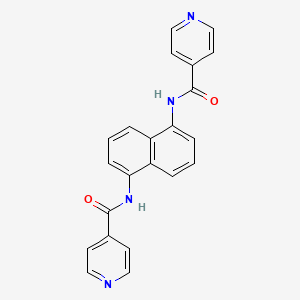
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
